molecular formula C18H27NO4 B8539221 Di-tert-butyl 2-(2-amino-4-methylphenyl)malonate

Di-tert-butyl 2-(2-amino-4-methylphenyl)malonate

Cat. No. B8539221
M. Wt: 321.4 g/mol
InChI Key: YBJQPWNZEBIARG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Di-tert-butyl 2-(2-amino-4-methylphenyl)malonate is a useful research compound. Its molecular formula is C18H27NO4 and its molecular weight is 321.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Di-tert-butyl 2-(2-amino-4-methylphenyl)malonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Di-tert-butyl 2-(2-amino-4-methylphenyl)malonate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Di-tert-butyl 2-(2-amino-4-methylphenyl)malonate

Molecular Formula

C18H27NO4

Molecular Weight

321.4 g/mol

IUPAC Name

ditert-butyl 2-(2-amino-4-methylphenyl)propanedioate

InChI

InChI=1S/C18H27NO4/c1-11-8-9-12(13(19)10-11)14(15(20)22-17(2,3)4)16(21)23-18(5,6)7/h8-10,14H,19H2,1-7H3

InChI Key

YBJQPWNZEBIARG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
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reactant
Reaction Step One
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Extracted from reaction SMILES
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reactant
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Synthesis routes and methods II

Procedure details

A solution of bis(1,1-dimethylethyl) (4-methyl-2-nitrophenyl)propanedioate (D38, 660 mg, 1.88 mmol) in ethyl acetate (25 mL) was treated with 10% Pd/C (0.5 g) and shaken under hydrogen at atmospheric pressure and room temperature for 20 hours. The mixture was filtered through Kieselguhr and the filtrate concentrated under vacuum to afford the title compound as a colourless oil (606 mg, 100%).
Quantity
660 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 g
Type
catalyst
Reaction Step One
Yield
100%

Synthesis routes and methods III

Procedure details

A solution of bis(1,1-dimethylethyl)(4-methyl-2-nitrophenyl)propanedioate (D38, 660 mg, 1.88 mmol) in ethyl acetate (25 mL) was treated with 10% Pd/C (0.5 g) and shaken under hydrogen at atmospheric pressure and room temperature for 20 hours. The mixture was filtered through Kieselguhr and the filtrate concentrated under vacuum to afford the title compound as a colourless oil (606 mg, 100%).
Quantity
660 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 g
Type
catalyst
Reaction Step One
Yield
100%

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